2,4-Dihydroxy-6-phenylbenzonitrile

Description

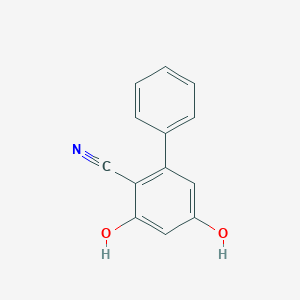

2,4-Dihydroxy-6-phenylbenzonitrile (C₁₃H₉NO₂) is a benzonitrile derivative featuring hydroxyl groups at positions 2 and 4 and a phenyl substituent at position 5. The nitrile group at position 1 contributes to its electron-withdrawing character, while the hydroxyl groups enhance hydrogen-bonding capacity and solubility in polar solvents. This compound’s unique substitution pattern makes it a candidate for pharmaceutical and agrochemical research, particularly in applications requiring strong intermolecular interactions or acid-base reactivity.

Properties

CAS No. |

115706-50-8 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2,4-dihydroxy-6-phenylbenzonitrile |

InChI |

InChI=1S/C13H9NO2/c14-8-12-11(6-10(15)7-13(12)16)9-4-2-1-3-5-9/h1-7,15-16H |

InChI Key |

XCRZHXRLRCVYKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |

Synonyms |

[1,1-Biphenyl]-2-carbonitrile,3,5-dihydroxy-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,4-Dihydroxy-6-phenylbenzonitrile with Analogues

Key Observations :

- Hydroxyl vs. Halogen/Methyl Groups: The hydroxyl groups in the target compound increase acidity (pKa ~8–10 for phenolic -OH) compared to halogenated analogues (e.g., fluorine or chlorine in ), which are less polar and more lipophilic.

- Phenyl vs. Phenoxy: The phenyl group at position 6 (target) provides steric bulk without electron donation via oxygen, unlike phenoxy-substituted analogues (e.g., ), where the oxygen atom enables resonance effects, altering electronic density on the aromatic ring.

Physical and Chemical Properties

- Solubility : The dihydroxy groups in the target compound enhance water solubility compared to methyl- or fluoro-substituted benzonitriles (e.g., ), which are more soluble in organic solvents like dichloromethane.

- Melting Points : Hydroxyl groups typically elevate melting points due to hydrogen bonding. For example, the target compound likely has a higher melting point (>200°C) than 2-Chloro-6-methylbenzonitrile (mp ~80–90°C, ).

- Stability : Fluorinated analogues (e.g., ) exhibit greater thermal and oxidative stability owing to the strong C-F bond, whereas hydroxylated compounds may degrade under acidic or basic conditions.

Reactivity and Stability

- Electrophilic Substitution : The nitrile group deactivates the aromatic ring, directing electrophiles to meta/para positions. However, hydroxyl groups (target) activate the ring at ortho/para positions, contrasting with chloro- or fluoro-substituted analogues (e.g., ), which are less reactive toward electrophiles.

- Nucleophilic Reactions : Chloro-substituted compounds (e.g., ) undergo nucleophilic aromatic substitution (SNAr) more readily than hydroxylated derivatives, which may require protection/deprotection strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.